1-Bromomethyldiamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromomethyldiamantane is a derivative of diamantane, a polycyclic hydrocarbon with a diamond-like structure This compound is characterized by the presence of a bromomethyl group attached to the diamantane framework
Vorbereitungsmethoden
The preparation of 1-Bromomethyldiamantane typically involves the bromination of diamantane. One common method includes the addition of a mixed solution of bromine and glacial acetic acid to a reaction container, maintaining the temperature between 5-10°C. Adamantane is then slowly added to the reaction container, with the molar ratio of bromine to adamantane being 1:3 to 1:5. The temperature is gradually increased to 20-25°C, and the mixture is stirred for 5-8 hours. Cyclohexane is then added, and the mixture is allowed to stand for 30 minutes before performing azeotropic distillation to separate residual bromine and glacial acetic acid. The residual mixture is cooled, crystallized, and the filter cake is washed and dried to obtain this compound .
Analyse Chemischer Reaktionen
1-Bromomethyldiamantane undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include halogens, acids, and bases. For example, in substitution reactions, the bromine atom can be replaced by other functional groups such as hydroxyl or amino groups. Oxidation reactions may involve the use of oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides. Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Bromomethyldiamantane has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex diamantane derivatives. In biology and medicine, it has potential applications in drug delivery systems and surface recognition studies. The adamantane moiety, which is part of the diamantane structure, is known for its ability to enhance the lipophilicity and pharmacological properties of drugs. This makes this compound a valuable compound for the development of new pharmaceuticals and targeted drug delivery systems .
Wirkmechanismus
The mechanism of action of 1-Bromomethyldiamantane involves its interaction with molecular targets and pathways within biological systems. The bromomethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biochemical pathways, influencing cellular functions and responses. The specific molecular targets and pathways involved depend on the context and application of the compound .
Vergleich Mit ähnlichen Verbindungen
1-Bromomethyldiamantane can be compared with other similar compounds such as 1-Bromoadamantane and 1,3-Dehydroadamantane. While all these compounds share the adamantane or diamantane core structure, they differ in their functional groups and reactivity. 1-Bromoadamantane, for example, has a single bromine atom attached to the adamantane structure, making it less bulky compared to this compound. 1,3-Dehydroadamantane, on the other hand, contains double bonds within the adamantane framework, leading to different chemical properties and reactivity.
Eigenschaften
Molekularformel |
C15H21Br |
---|---|
Molekulargewicht |
281.23 g/mol |
IUPAC-Name |
1-(bromomethyl)pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane |
InChI |
InChI=1S/C15H21Br/c16-7-15-6-9-2-11-10-1-8(4-13(11)15)5-14(15)12(10)3-9/h8-14H,1-7H2 |
InChI-Schlüssel |
VUHGATIERUTOOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3C4C1C5CC(C4)CC3(C5C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.